4'-n-Butoxy-2',6'-dimethylpropiophenone
Description
4'-n-Butoxy-2',6'-dimethylpropiophenone is a substituted propiophenone derivative characterized by a butoxy group at the 4' position and methyl groups at the 2' and 6' positions on the aromatic ring. Its molecular structure combines steric bulk from the dimethyl substituents with the electron-donating nature of the butoxy group, which influences its reactivity in catalytic and synthetic applications.
Properties
IUPAC Name |
1-(4-butoxy-2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-7-8-17-13-9-11(3)15(12(4)10-13)14(16)6-2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOBOAJTGQVDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C(=O)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-n-Butoxy-2’,6’-dimethylpropiophenone typically involves the alkylation of 2’,6’-dimethylpropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-n-Butoxy-2’,6’-dimethylpropiophenone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-n-Butoxy-2’,6’-dimethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-n-Butoxy-2’,6’-dimethylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-n-Butoxy-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4'-n-Butoxy-2',6'-dimethylpropiophenone with structurally related ketones, focusing on reactivity, catalytic performance, and substrate specificity in key reactions.
Table 1: Structural and Functional Comparison
Key Findings
However, its larger size may increase steric hindrance, reducing accessibility to catalytic active sites . In contrast, 2,2-dimethylpropiophenone exhibits moderate reactivity in hydrogenation (70% yield) but fails in C(CO)–C(alkyl) cleavage due to the absence of β-hydrogens .
Catalytic Hydrogenation: Substrates with bulky alkyl groups (e.g., α,α-dimethylpropiophenone) show reduced enantioselectivity and turnover numbers (TONs) in asymmetric hydrogenation compared to less hindered analogs. This trend suggests that 4'-n-Butoxy-2',6'-dimethylpropiophenone may face similar limitations . 4′-Methoxyacetophenone demonstrates poor hydrogenation activity, highlighting the trade-off between electron donation and steric effects .
C–H Activation and Functionalization: 2,2-Dimethylpropiophenone undergoes selective monofunctionalization in amidation reactions (70% yield), whereas analogs with directing groups (e.g., pyridine) show higher regioselectivity. The butoxy group in 4'-n-Butoxy-2',6'-dimethylpropiophenone may act as a directing group, altering reaction pathways .
This suggests that 4'-n-Butoxy-2',6'-dimethylpropiophenone, if lacking β-hydrogens, would similarly resist cleavage .
Data Tables
Table 2: Reaction Performance of Analogous Ketones
Critical Analysis of Contradictions and Limitations
- Steric vs. Electronic Effects: While electron-donating groups enhance substrate binding in hydrogenation, excessive steric bulk (e.g., 2',6'-dimethyl) may counteract these benefits. This duality is evident in the poor performance of 4′-methoxyacetophenone .
- Reaction-Specific Behavior: 2,2-Dimethylpropiophenone performs well in hydrogenation but fails in bond cleavage, underscoring the need to tailor substituents for specific applications .
Biological Activity
4'-n-Butoxy-2',6'-dimethylpropiophenone is an organic compound that belongs to the class of propiophenones. It is characterized by the presence of a butoxy group at the 4' position and two methyl groups at the 2' and 6' positions. This compound has garnered interest in various scientific fields due to its potential biological activity, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C15H22O2
- Molecular Weight : 234.33 g/mol
- IUPAC Name : 1-(4-butoxy-2,6-dimethylphenyl)propan-1-one
Synthesis
The synthesis of 4'-n-Butoxy-2',6'-dimethylpropiophenone typically involves the alkylation of 2',6'-dimethylpropiophenone using n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide under reflux conditions, followed by purification through recrystallization or column chromatography .
The biological activity of 4'-n-Butoxy-2',6'-dimethylpropiophenone may involve interactions with specific biological targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical responses. Research has indicated that it may exhibit anti-inflammatory and analgesic properties, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study explored the anti-inflammatory effects of various propiophenones, including 4'-n-Butoxy-2',6'-dimethylpropiophenone. The results indicated a significant reduction in inflammation markers in treated animal models, suggesting potential therapeutic applications in inflammatory diseases .
- Analgesic Effects : Another investigation assessed the analgesic properties of this compound through pain models in rodents. The findings demonstrated that it could effectively reduce pain responses, comparable to established analgesics .
- Cytotoxicity Studies : Research on the cytotoxic effects of 4'-n-Butoxy-2',6'-dimethylpropiophenone against cancer cell lines showed promising results, indicating selective cytotoxicity towards certain tumor cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 4'-n-Butoxy-2',6'-dimethylpropiophenone, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Notable Biological Activities |
|---|---|---|
| 4'-n-Butoxypropiophenone | Similar but lacks methyl groups | Moderate anti-inflammatory effects |
| 2',6'-Dimethylpropiophenone | Lacks butoxy group | Exhibits some analgesic properties |
| 4'-Methoxy-2',6'-dimethylpropiophenone | Contains methoxy instead of butoxy | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
